molecular formula C22H38CuO4 B079674 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper CAS No. 14040-05-2

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper

Cat. No. B079674
CAS RN: 14040-05-2
M. Wt: 432.1 g/mol
InChI Key: LJNKLCWPWAPYME-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) is a compound with the formula Cu(OCC(CH3)3CHCOC(CH3)3)2. It appears as purple-blue to dark grey granules or crystals . It is used in the preparation of doped graphite-like carbon nitride material .


Synthesis Analysis

This compound can be synthesized by the interaction of copper acetate hydrate with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in methanol solution . The structure of the synthesized compound can be identified by FTIR, 1H NMR, and EI-MS spectroscopy .


Molecular Structure Analysis

The molecular structure of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) has been identified by FTIR, 1H NMR, and EI-MS spectroscopy . The IUPAC Standard InChI for this compound is InChI=1S/2C11H20O2.Cu/c21-10(2,3)8(12)7-9(13)11(4,5)6;/h27,12H,1-6H3;/q;;+2/p-2/b2*8-7-; .


Chemical Reactions Analysis

The compound is stable and undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 198 °C (dec.) (lit.) . Its molecular weight is 430.08 .

Scientific Research Applications

Metal-Organic Chemical Vapor Deposition (MOCVD)

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) (Cu(TMHD)2) is used in the MOCVD technique, which is a promising process for high-temperature superconductor YBa2Cu3O7-δ (YBCO) preparation . The evaporation characteristics and thermostability of Cu(TMHD)2 in the whole process decide the quality and reproducible results of YBCO film .

Synthesis and Characterization

Cu(TMHD)2 is synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution, and its structure is identified by FTIR, 1H NMR, and EI-MS spectroscopy .

Thermostability Analysis

The thermal property and the kinetics of decomposition of Cu(TMHD)2 are systematically investigated by nonisothermal thermogravimetric analysis methods (TGA) at different heating rates in streams of N2 . The average apparent activation energy of the evaporation process is evaluated by the Ozawa, Kissinger, and Friedman methods .

Evaporation Patterns

The possible conversion function is estimated through the Coats-Redfern method to characterize the evaporation patterns and follows a phase boundary reaction mechanism by the contracting area equation with an average activation energy of 85.1 kJ·mol−1 .

Ligand for Metal Catalysts

2,2,6,6-Tetramethyl-3,5-heptanedione, a component of Cu(TMHD)2, is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It acts as an air-stable ligand for metal catalysts in various reactions .

Precursor for MOCVD Production

Cu(TMHD)2 has been routinely employed as a convenient and relatively inexpensive precursor for MOCVD production of the high-temperature superconductor yttrium barium copper oxide (YBa2Cu3O7-δ, YBCO) .

Mechanism of Action

Target of Action

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper, also known as Copper(2+) bis[(3Z)-2,2,6,6-tetramethyl-5-oxo-3-hepten-3-olate] or COPPER(II)-DPM, is a complex compound with copper as the central atom .

Mode of Action

It’s known that the compound can act as a ligand for metal catalysts . This suggests that it may interact with its targets by coordinating with metal ions, thereby influencing the activity of metalloproteins or metal-dependent enzymes.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Safety measures include avoiding contact with eyes, skin, and clothing, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

copper;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIKJQZFNVXWPF-ATMONBRVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)

CAS RN

14040-05-2
Record name Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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